beta-D-Glucopyranosyl-O-L-tyrosine
Description
Properties
CAS No. |
38292-17-0 |
|---|---|
Molecular Formula |
C15H21NO8 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO8/c16-9(14(21)22)5-7-1-3-8(4-2-7)23-15-13(20)12(19)11(18)10(6-17)24-15/h1-4,9-13,15,17-20H,5-6,16H2,(H,21,22)/t9-,10+,11+,12-,13+,15+/m0/s1 |
InChI Key |
JZAFZYMRELRTKL-MYMCGMNMSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
eta-D-glucopyranosyl-O-L-tyrosine tyrosine glucoside |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
Beta-D-Glucopyranosyl-O-L-tyrosine has been investigated for its potential anticancer effects. Research indicates that compounds with similar structures, particularly those containing beta-glucans, exhibit significant antitumor activity. For instance, studies have shown that fungal-derived beta-glucans can enhance immune responses against cancer cells by activating macrophages and natural killer cells, which are crucial in tumor suppression .
Mechanisms of Action
The mechanisms by which this compound may exert its anticancer effects likely involve:
- Immune Modulation : By enhancing the activity of immune cells, it may promote the destruction of cancer cells.
- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in various cancer cell lines .
Case Studies
A notable study involving beta-glucans from mushrooms indicated that these compounds could significantly improve the survival rates of cancer patients when used alongside traditional therapies . Another investigation highlighted the cytotoxic effects of beta-glucan from oats on specific cancer cell lines, suggesting a promising avenue for further exploration in this compound's therapeutic potential .
Metabolic Regulation
Diabetes Management
Research into glycosides suggests that compounds similar to this compound may play a role in regulating glucose metabolism. Natural compounds that inhibit alpha-glucosidase and protein tyrosine phosphatase 1B (PTP1B) have been linked to improved glycemic control .
Mechanisms of Action
The proposed mechanisms include:
- Inhibition of Carbohydrate Absorption : By inhibiting alpha-glucosidase, these compounds can slow down glucose absorption from the intestine.
- Enhancement of Insulin Sensitivity : Inhibition of PTP1B is associated with increased insulin signaling pathways, potentially improving insulin sensitivity in diabetic models .
Agricultural Applications
Plant Growth Promotion
This compound may also have applications in agriculture as a biostimulant. Compounds that enhance plant growth through improved nutrient uptake and stress resistance are increasingly sought after. The structural components of this compound suggest it could stimulate plant growth or enhance resistance to pathogens.
Food Science
Functional Food Ingredient
In food science, this compound could be explored as a functional ingredient due to its potential antioxidant properties. Phenolic compounds are known for their health benefits, including anti-inflammatory and antioxidant effects, which can be beneficial in food formulations aimed at improving health outcomes .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional diversity of glycosylated tyrosine derivatives and related compounds is illustrated below. Key comparisons focus on glycosidic linkages, aglycone moieties, and biological roles.
Table 1: Comparative Analysis of β-D-Glucopyranosyl-O-L-tyrosine and Analogous Compounds
Key Observations :
- Aglycone Diversity: β-D-Glucopyranosyl-O-L-tyrosine uniquely employs L-tyrosine as its aglycone, whereas analogous compounds utilize steroidal (e.g., Schidigerasaponin D1) or triterpenoid (e.g., Hederagenin derivatives) backbones .
- Glycosylation Patterns: While β-D-Glucopyranosyl-O-L-tyrosine has a monosaccharide attachment, others feature complex oligosaccharides (e.g., Schidigerasaponin D1’s trisaccharide) .
- Biological Functions : The tyrosine glycoside’s role in insect cuticle formation contrasts with the antioxidant or pharmacological roles of plant-derived analogs .
β-D-Glucopyranosyl-O-L-tyrosine
- Cuticle Tanning : Identified as a key metabolite in Manduca sexta, where enzymatic hydrolysis releases tyrosine for cross-linking reactions during sclerotization .
- Biosynthesis : Synthesized in insect hemolymph via glycosyltransferases, highlighting evolutionary adaptation for cuticle durability .
Tyrosol 1-O-β-D-xylopyranosyl-(1→6)-O-β-D-glucopyranoside
- Antioxidant Activity : Demonstrated radical-scavenging properties in plant extracts, suggesting utility in nutraceuticals .
Schidigerasaponin D1 and Hederagenin Glycosides
- Pharmacological Potential: Schidigerasaponin D1 exhibits cytotoxicity against cancer cells, while hederagenin glycosides show promise in treating liver disorders .
Preparation Methods
Koenigs-Knorr Glycosylation
The Koenigs-Knorr method, a cornerstone in glycochemistry, employs glycosyl halides activated by silver salts to form glycosidic bonds. For β-D-glucopyranosyl-O-L-tyrosine, per-acetylated α-D-glucopyranosyl bromide serves as the donor, while L-tyrosine derivatives act as nucleophilic acceptors. Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) scavenges hydrohalic acid, driving the reaction toward β-selectivity via an Sₙ2 mechanism.
Reaction Conditions :
-
Donor: α-D-Glucopyranosyl bromide (per-acetylated)
-
Acceptor: L-tyrosine (amino and carboxyl groups protected)
-
Promoter: Ag₂CO₃ (2.5 equiv)
-
Solvent: Anhydrous chloroform or dichloromethane
Steric hindrance from C2 acetyl groups favors β-configuration by blocking axial attack. However, competing oxacarbenium ion formation may reduce stereoselectivity, necessitating rigorous anhydrous conditions.
Modern Stereoselective Synthesis
Helferich Modification with Iodine
Helferich’s iodine-assisted method enhances yields by suppressing side reactions. In a representative protocol:
-
Glycosyl Donor : Per-benzoylated α-D-glucopyranosyl bromide
-
Acceptor : L-tyrosine methyl ester (Trityl-protected amine)
-
Promoter : Ag₂O (3.0 equiv) and molecular iodine (0.1 equiv)
-
Solvent : Dry benzene
Iodine accelerates glycosylation while minimizing hydrolysis, critical for moisture-sensitive tyrosine derivatives.
Brigl’s Trichloroacetyl-Assisted Strategy
Brigl’s method leverages 2-O-trichloroacetyl protection to enforce β-selectivity:
-
Donor : β-D-Glucopyranosyl chloride (2-O-trichloroacetyl)
-
Acceptor : N-Boc-L-tyrosine
-
Promoter : Ag₂CO₃
-
Temperature : 0°C to room temperature
The electron-withdrawing trichloroacetyl group stabilizes the transition state, favoring β-linkage.
Solid-Phase Synthesis
Resin-Bound Tyrosine Functionalization
Solid-phase synthesis streamlines purification:
-
Resin : Wang resin-loaded L-tyrosine (Fmoc-protected)
-
Glycosylation : Per-acetylated glucosyl imidate (1.2 equiv) in DCM with TMSOTf (0.2 equiv)
-
Deprotection : Sequential cleavage (TFA/H₂O) and acetylation
This approach minimizes solubility issues and enables iterative glycosylation.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
Challenges and Optimization Strategies
Anomerization and Side Reactions
Oxacarbenium intermediates may cause α/β scrambling. Mitigation strategies include:
Protecting Group Compatibility
Applications and Biological Relevance
β-D-Glucopyranosyl-O-L-tyrosine upregulates ACBP transcription at 10 nM. Structural analogs (e.g., β-D-galactosyl-O-L-tyrosine) show reduced potency (EC₅₀ = 50 nM) , underscoring the necessity for precise synthetic methods.
Q & A
Basic: What are the optimal synthetic routes for beta-D-Glucopyranosyl-O-L-tyrosine?
Methodological Answer:
Synthesis typically involves glycosylation reactions between activated carbohydrate donors (e.g., trichloroacetimidates or thioglycosides) and L-tyrosine derivatives. Protecting group strategies are critical:
- Carbohydrate Activation : Use 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl trichloroacetimidate as a donor to ensure regioselectivity .
- Tyrosine Protection : Protect the amino group of L-tyrosine with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during glycosylation .
- Coupling Conditions : Employ catalytic TMSOTf (trimethylsilyl triflate) in anhydrous dichloromethane at -15°C to drive glycosidic bond formation .
- Deprotection : Sequential deprotection using hydrogenolysis (for benzyl groups) or mild acid hydrolysis (for Boc/Cbz) yields the final product. Purify via reversed-phase HPLC with C18 columns .
Basic: How can the structural conformation of this compound be validated?
Methodological Answer:
Combine multiple analytical techniques:
- NMR Spectroscopy : Use 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals. Key signals include the anomeric proton (δ 4.8–5.2 ppm, J = 7–8 Hz for β-linkage) and tyrosine aromatic protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]+ ≈ 372.3 g/mol). Fragmentation patterns verify glycosidic linkages .
- X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and intramolecular hydrogen bonding .
- Chromatography : Compare retention times with synthesized standards using HILIC (Hydrophilic Interaction Liquid Chromatography) .
Advanced: What experimental designs are suitable for studying enzymatic hydrolysis of this compound?
Methodological Answer:
- Enzyme Selection : Use β-glucosidases (e.g., from Aspergillus niger) or human lysosomal enzymes. Pre-incubate enzymes at 37°C in pH 5.0 buffers to mimic physiological conditions .
- Kinetic Assays : Monitor hydrolysis via HPLC or LC-MS at timed intervals. Quantify released D-glucose using a glucose oxidase assay .
- Inhibition Studies : Add inhibitors like conduritol B epoxide to confirm enzyme specificity. Calculate IC50 values .
- Structural Analysis : Compare hydrolyzed products (L-tyrosine and D-glucose) with authentic standards using chiral chromatography to confirm stereochemical integrity .
Advanced: How does the glycosidic linkage in this compound affect its stability in biological systems?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–8) at 37°C. Use LC-MS to detect degradation products. Beta-linkages are generally stable at neutral pH but hydrolyze rapidly under acidic (e.g., gastric) conditions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Beta-D-glucopyranosides typically degrade above 200°C .
- Enzymatic Resistance : Test against digestive enzymes (pepsin, trypsin) to assess bioavailability. Beta-linkages may resist hydrolysis in the small intestine, limiting absorption .
Advanced: What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Models : Administer the compound orally or intravenously to Sprague-Dawley rats. Collect plasma samples at intervals (0–24 hr) and quantify using LC-MS/MS. Calculate AUC (Area Under Curve) and half-life .
- Tissue Distribution : Sacrifice animals post-administration, extract tissues (liver, kidney, brain), and analyze via isotopic labeling (e.g., 14C-glucose moiety) to track distribution .
- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., sulfated or glucuronidated derivatives) in urine and bile .
Advanced: How can contradictory data on the bioactivity of this compound be resolved?
Methodological Answer:
- Meta-Analysis : Systematically review studies, focusing on variables like purity (>98% by HPLC), solvent effects (DMSO vs. aqueous), and cell line specificity (e.g., HEK293 vs. HepG2) .
- Dose-Response Curves : Replicate experiments across multiple labs using standardized protocols. Use ANOVA to assess inter-lab variability .
- Mechanistic Studies : Apply CRISPR-edited cell lines (e.g., knockout of β-glucosidase genes) to isolate compound-specific effects from metabolic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
